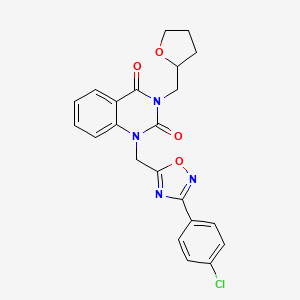

![molecular formula C17H15NO2S2 B2427357 (E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide CAS No. 2035017-93-5](/img/structure/B2427357.png)

(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in many applications.

Aplicaciones Científicas De Investigación

Green Organic Chemistry Synthesis

A study by Jimenez et al. (2019) demonstrates the use of (E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide in green organic chemistry. This compound was synthesized under microwave radiation and utilized filamentous marine and terrestrial-derived fungi for ene-reduction, showcasing its potential in environmentally friendly organic synthesis.

Development of Cytotoxic Agents

Tarleton et al. (2013) explored the development of 2-phenylacrylamides, including derivatives of (E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide, as broad-spectrum cytotoxic agents (Tarleton et al., 2013). These compounds showed promising results in inhibiting the growth of various cancer cell lines, indicating their potential in cancer therapy.

Synthesis of Dihydrothiopyranofurans

Research by Pevzner (2021) highlights the application of alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, related to the compound , in synthesizing dihydrothiopyrano[3,4-b]furans. This demonstrates its utility in creating new chemical structures with potential applications in various fields.

Stereoselective Synthesis in Chemistry

Masesane and Steel (2004) presented a method for the stereoselective synthesis of hydroxylated derivatives using the Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan, which is closely related to the compound of interest (Masesane & Steel, 2004). This research highlights the compound's relevance in creating building blocks for β-peptides.

Novel Conducting Polymers

Krompiec et al. (2013) conducted a study on novel polythiophenes, where bithiophene units linked with ethynyl bridges show an association with the compound (Krompiec et al., 2013). This showcases its potential in developing new materials with enhanced fluorescent activity and stability.

KCNQ2 Opener Activity

Wu et al. (2004) explored the activity of N-(1-benzo[1,3]dioxol-5-yl-ethyl), N-[1-(2,3-dihydro-benzofuran-5-yl)-ethyl], and N-[1-(2,3-dihydro-1H-indol-5-yl)-ethyl acrylamides, which are structurally similar to the compound of interest, in opening the KCNQ2 potassium channel (Wu et al., 2004). This research suggests potential neurological applications.

Reduction of Nitrofuran Derivatives

Tatsumi et al. (1976) investigated the reduction of nitrofuran derivatives, closely related to the compound , by xanthine oxidase and microsomes (Tatsumi et al., 1976). This study adds to our understanding of the biochemical properties of these compounds.

Synthesis and Crystal Structure Analysis

Lee et al. (2009) detailed the synthesis and crystal structure determination of a compound structurally related to (E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide (Lee et al., 2009). Their work contributes to the field of crystallography and material sciences.

Mitigating Toxic Compounds in Food

Anese et al. (2013) focused on strategies to mitigate acrylamide and furanic compounds in food, relevant to the toxicity aspects of compounds similar to the one (Anese et al., 2013). This research has implications for food safety and public health.

Antibacterial, Antiurease, and Antioxidant Activities

Sokmen et al. (2014) synthesized and evaluated the activities of new 1,2,4-Triazole Schiff Base and Amine Derivatives, including furan-2-yl derivatives, for their antibacterial, antiurease, and antioxidant properties (Sokmen et al., 2014). This highlights potential pharmaceutical and therapeutic applications.

Inhibition of SARS Coronavirus Helicase

Lee et al. (2017) discovered a novel chemical compound, closely related to the compound , that suppresses the enzymatic activities of SARS coronavirus helicase, showing its potential in antiviral drug development (Lee et al., 2017).

Propiedades

IUPAC Name |

(E)-3-(furan-3-yl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S2/c19-17(4-1-13-6-9-20-11-13)18-8-5-15-2-3-16(22-15)14-7-10-21-12-14/h1-4,6-7,9-12H,5,8H2,(H,18,19)/b4-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSWVSZUBLNPKY-DAFODLJHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C=CC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C1/C=C/C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2427274.png)

![N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2427275.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2427277.png)

![(2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2427278.png)

![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2427279.png)

![3-Methyl-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2427282.png)

![2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide](/img/structure/B2427284.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2427291.png)

-1,2,4-oxadiazol-5-yl]methyl})amine](/img/structure/B2427293.png)

![(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2427294.png)

![4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2427297.png)